An In-depth Technical Guide to 3-Bromo-5-chloro-N,N-dimethylbenzamide: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-Bromo-5-chloro-N,N-dimethylbenzamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for 3-Bromo-5-chloro-N,N-dimethylbenzamide is limited in publicly available literature. This guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds. All protocols and analyses are presented as predictive models and should be adapted and validated in a laboratory setting.
Introduction
3-Bromo-5-chloro-N,N-dimethylbenzamide is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. The presence of bromine and chlorine atoms on the benzene ring, coupled with the N,N-dimethylbenzamide moiety, imparts a unique combination of lipophilicity, electronic properties, and hydrogen bonding capabilities. These features make it an attractive scaffold for the design of novel bioactive molecules and functional materials. Halogenated benzamides are a well-established class of compounds in drug discovery, known to exhibit a wide range of biological activities.[1][2] This guide provides a detailed exploration of the chemical properties, structure, and a plausible synthetic pathway for 3-Bromo-5-chloro-N,N-dimethylbenzamide, drawing on data from closely related analogs.
Chemical Properties and Structure
The chemical and physical properties of 3-Bromo-5-chloro-N,N-dimethylbenzamide can be predicted based on its structural components. The molecule consists of a 1,3,5-trisubstituted benzene ring, a common substitution pattern in pharmacologically active compounds.[3] The bromine and chlorine substituents significantly influence the molecule's reactivity and potential for intermolecular interactions. The N,N-dimethylamide group is a common feature in many pharmaceutical compounds, contributing to solubility and metabolic stability.
Table 1: Predicted Physicochemical Properties of 3-Bromo-5-chloro-N,N-dimethylbenzamide
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₉BrClNO | Based on chemical structure. |
| Molecular Weight | 262.53 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar crystalline organic compounds.[4] |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | Expected to be high due to molecular weight and polarity. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Based on the properties of similar benzamides. |
| CAS Number | Not available | A CAS number for this specific compound could not be located. The related compound, 3-Bromo-5-chloro-N-methylbenzamide, has the CAS number 1532970-00-5.[5][6] |
Molecular Structure
The structure of 3-Bromo-5-chloro-N,N-dimethylbenzamide is characterized by a central benzene ring with a bromine atom at position 3, a chlorine atom at position 5, and an N,N-dimethylcarboxamide group at position 1.
Caption: Chemical structure of 3-Bromo-5-chloro-N,N-dimethylbenzamide.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups of the amide. The aromatic region will likely display three signals corresponding to the protons at positions 2, 4, and 6 of the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronegative bromine and chlorine atoms. The two methyl groups on the nitrogen atom may be non-equivalent due to restricted rotation around the C-N amide bond, potentially giving rise to two separate singlets.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about all the carbon atoms in the molecule. Key signals would include the carbonyl carbon of the amide group (typically in the range of 165-175 ppm), the aromatic carbons, and the methyl carbons. The carbons attached to the bromine and chlorine atoms will show characteristic shifts. For example, the 13C NMR spectrum of 3-Chloro-N,N-dimethylbenzamide shows the carbonyl carbon at 170.0 ppm and the aromatic carbons in the range of 125-138 ppm.[7]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically found in the region of 1630-1680 cm⁻¹. Other significant peaks will include C-H stretching vibrations from the aromatic ring and the methyl groups, and C-N stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will likely show characteristic losses of the dimethylamino group and the halogen atoms, providing further structural information.
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of 3-Bromo-5-chloro-N,N-dimethylbenzamide starts from the commercially available 3-bromo-5-chlorobenzoic acid. This multi-step synthesis involves the activation of the carboxylic acid followed by amidation.
Caption: Proposed synthetic workflow for 3-Bromo-5-chloro-N,N-dimethylbenzamide.
Step 1: Acyl Chloride Formation
Principle: The carboxylic acid is converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This activation is crucial for the subsequent amidation step.
Protocol:
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To a solution of 3-bromo-5-chlorobenzoic acid in a dry, inert solvent (e.g., dichloromethane or toluene), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride or oxalyl chloride dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or gas evolution.
-
Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 3-bromo-5-chlorobenzoyl chloride.
Step 2: Amidation
Principle: The acyl chloride readily reacts with dimethylamine to form the corresponding N,N-dimethylbenzamide.
Protocol:
-
Dissolve the crude 3-bromo-5-chlorobenzoyl chloride in a dry, aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution in an ice bath.
-
Slowly add a solution of dimethylamine (as a solution in a solvent or as a gas) to the reaction mixture. An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine) is often used to neutralize the HCl generated during the reaction.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
Principle: The crude product is purified by recrystallization or column chromatography to obtain the final product with high purity.
Protocol:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate/hexanes) and allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization is not effective, purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Potential Applications in Drug Discovery
Halogenated benzamides are a prominent class of compounds in medicinal chemistry due to their ability to modulate the pharmacological properties of a molecule.[1] The introduction of halogen atoms can enhance binding affinity to biological targets, improve metabolic stability, and increase cell membrane permeability. Substituted benzamides have been investigated for a wide range of therapeutic targets, including enzymes and receptors.[3][8] The 3,5-disubstituted pattern, in particular, has been explored for developing potent and selective modulators of biological targets.[3]
Safety and Handling
As with any halogenated organic compound, 3-Bromo-5-chloro-N,N-dimethylbenzamide should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the safety data for similar compounds, it may be harmful if swallowed or inhaled and may cause skin and eye irritation.[9]
Conclusion
While specific experimental data on 3-Bromo-5-chloro-N,N-dimethylbenzamide is not abundant in the current scientific literature, its chemical properties, structure, and a reliable synthetic route can be confidently predicted based on well-established principles of organic chemistry and data from analogous compounds. Its structure suggests potential as a valuable building block in the design of novel compounds for drug discovery and materials science. Further research is warranted to fully characterize this compound and explore its potential applications.
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Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators. (2019, January 16). ResearchGate. Retrieved from [Link]
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3-bromo-5-chloro-N-{5-chloro-2-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxybenzamide. (n.d.). Chemspace. Retrieved from [Link]
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[Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. (2025, November 20). PubMed. Retrieved from [Link]
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